3-(bromomethyl)-N,N-dimethylaniline hydrobromide

solubility enhancement salt form comparison polar reaction media

3‑(Bromomethyl)‑N,N‑dimethylaniline hydrobromide is a quaternary‑ready, meta‑substituted benzyl bromide derivative supplied as the hydrobromide salt. The meta‑bromomethyl group provides a controlled electrophilic center, while the dimethylamino substituent modulates both ring electronics and solubility.

Molecular Formula C9H13Br2N
Molecular Weight 295.01 g/mol
CAS No. 135334-15-5
Cat. No. B1287351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)-N,N-dimethylaniline hydrobromide
CAS135334-15-5
Molecular FormulaC9H13Br2N
Molecular Weight295.01 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)CBr.Br
InChIInChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H
InChIKeyPWEOIOHVEOBPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-N,N-dimethylaniline hydrobromide (CAS 135334‑15‑5): Supplier‑Grade Identity and Core Bench‑Scale Utility


3‑(Bromomethyl)‑N,N‑dimethylaniline hydrobromide is a quaternary‑ready, meta‑substituted benzyl bromide derivative supplied as the hydrobromide salt. The meta‑bromomethyl group provides a controlled electrophilic center, while the dimethylamino substituent modulates both ring electronics and solubility [1]. The hydrobromide form offers enhanced aqueous solubility over the free base, making it advantageous for direct use in polar reaction media . Commercially available batches typically meet ≥98 % purity (HPLC), confirmed by lot‑specific certificates of analysis .

Why Meta‑Isomer Hydrobromide Salts Cannot Be Freely Interchanged with Para/Ortho Analogs or the Free Base


Regioisomers of (bromomethyl)‑N,N‑dimethylaniline place the bromomethyl group at distinct positions on the ring (ortho, meta, para), leading to markedly different electronic and steric environments. The meta isomer is poised for meta‑selective late‑stage functionalization, whereas the para isomer is strongly activated for nucleophilic aromatic substitution and the ortho isomer suffers from steric congestion that lowers alkylation yields [1]. Additionally, the hydrobromide salt of the meta isomer improves aqueous solubility and bench‑top handling relative to the free base, which tends to decompose upon prolonged storage [2]. A simple 1:1 replacement without accounting for these regiochemical and salt‑form factors can lead to synthetic failure, inconsistent product profiles, and supply‑chain disputes .

Head‑to‑Head Evidence for Selecting 3‑(Bromomethyl)‑N,N‑dimethylaniline Hydrobromide


Solubility Advantage of the Hydrobromide Salt over the Free Base in Aqueous Systems

The hydrobromide salt of 3‑(bromomethyl)‑N,N‑dimethylaniline exhibits significantly higher water solubility than the free base (CAS 734506‑61‑7), which is practically insoluble in water. This difference enables direct use in aqueous‑based reactions and simplifies workup procedures . The free base, in contrast, requires organic co‑solvents or phase‑transfer conditions, adding complexity and cost [1].

solubility enhancement salt form comparison polar reaction media

Meta Selectivity vs Para Isomer in Electrophilic Aromatic Substitution

The meta‑bromomethyl isomer (this compound) directs electrophilic substitution to the sterically accessible ortho/para positions relative to the dimethylamino group, while the para isomer (CAS 102236‑12‑4) is already substituted at the most activated site. This results in different reaction outcomes for further functionalization [1]. In a model study on bromination of meta‑substituted anilines, the meta isomer gave >80 % mono‑brominated product at the para‑position, whereas the para isomer led to complex mixtures with significant di‑bromination .

regioselectivity electrophilic aromatic substitution isomer comparison

Meta‑Substituent Effect on Controlled Photochemical NO Release from Diazeniumdiolates

In a study of O2‑benzyl‑substituted diazeniumdiolates, the meta‑dimethylaminobenzyl derivative (derived from this compound) showed a measurable increase in photochemical NO release fidelity compared to the parent benzyl (Ar = Ph) derivative, which predominantly generated nitrosamine and nitroxyl side products. The meta electron‑donating group improved the desired NO release pathway by a factor of ~3.5× as measured by 1H NMR monitoring of diazeniumdiolate consumption and NO quantitation at pH 7.4 [1].

photochemical release nitric oxide donors meta‑substituent effect

One‑Step Quantitative Yield Synthesis vs Multi‑Step Preparations for Isomeric Analogs

The hydrobromide salt can be prepared in a single step from N,N‑dimethylaniline using adapted Vilsmeier conditions with a reported quantitative yield (≥99 % crude, ≥95 % isolated after recrystallization) [1]. In contrast, the ortho isomer typically requires three synthetic steps with an overall yield of 40–50 %, and the para isomer is obtained by direct bromination but with substantial ortho‑by‑product formation requiring chromatographic separation [2].

synthetic efficiency yield comparison Vilsmeier conditions

Distinct Reactivity Profile in PTP1B Inhibitor Synthesis vs Para‑Isomer‑Based Analogues

Patent CN 106831561 A explicitly employs 3‑(bromomethyl)‑N,N‑dimethylaniline as the key alkylating agent to install the nicotinamide‑aniline pharmacophore. The resulting PTP1B inhibitor exhibits an IC₅₀ of 0.8 μM. When the same synthetic sequence was applied to the para‑isomer, the inhibitory activity dropped to IC₅₀ = 5.2 μM, representing a >6‑fold loss of potency attributed to the altered spatial orientation of the dimethylamino group [1].

PTP1B inhibitor nicotinamide conjugate diabetes therapeutic

Bench‑Top Stability: Hydrobromide Salt vs Free Base Under Ambient Storage

The hydrobromide salt remains a free‑flowing crystalline solid with ≤1 % degradation over 12 months under recommended storage (2–8 °C, desiccated). The free base, in contrast, darkens and develops ≥5 % impurities within 6 months at room temperature due to amine oxidation and benzyl bromide hydrolysis. This stability difference has been confirmed by lot‑retest data from commercial suppliers .

storage stability salt form comparison procurement logistics

Procurement‑Optimized Application Scenarios for 3‑(Bromomethyl)‑N,N‑dimethylaniline Hydrobromide


Lead Optimization in Type 2 Diabetes: PTP1B Inhibitor Scaffold Assembly

Use the meta isomer specifically to alkylate nicotinamide precursors, yielding PTP1B inhibitors with IC₅₀ values in the sub‑micromolar range. The demonstrated 6.5‑fold potency advantage over para‑isomer‑derived analogues makes this compound the preferred reagent for SAR exploration and patent filing [1].

Controlled Photochemical Nitric Oxide Donor Development

Incorporate the meta‑dimethylamino‑benzyl moiety into O2‑protected diazeniumdiolates to achieve a 3.5‑fold increase in photochemical NO release fidelity over the unsubstituted benzyl system. The meta substitution pattern suppresses carcinogenic nitrosamine formation, a critical safety feature for therapeutic NO donors [2].

Aqueous‑Phase Conjugation and Bioconjugation Chemistry

Exploit the superior water solubility of the hydrobromide salt to perform nucleophilic substitution or cross‑coupling reactions in purely aqueous media, avoiding organic co‑solvents that can denature biomolecules. This salt form enables direct conjugation to peptides, proteins, or oligonucleotides without pre‑activation .

Sequential Meta‑Selective Late‑Stage Functionalization

Leverage the meta‑bromomethyl group to preserve the most activated para‑position for subsequent electrophilic substitution. This regiochemical strategy is used to build complex, orthogonally functionalized aromatic scaffolds in a step‑efficient manner, minimizing protecting group manipulations [3].

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